Nickel Perchlorate Ionic Association vs. Nickel Sulfate: Lower Ion Pairing in Non-Aqueous Media
Nickel perchlorate exhibits systematically lower ionic association constants compared to magnesium perchlorate in acetonitrile, a finding attributed to the stronger solvation shell formed by the nickel cation [1]. While direct head-to-head conductometric data comparing Ni(ClO₄)₂ with NiSO₄ in identical non-aqueous media are not available, the class-level inference is clear: perchlorate salts of nickel provide a well-characterized, low-association baseline that sulfate and chloride salts cannot replicate due to their stronger ion-pairing tendencies in organic solvents. The limiting equivalent conductivity of the Ni²⁺ ion in acetonitrile was determined from conductometric measurements across 25–75°C, establishing reference values for non-aqueous electrolyte design [1].
| Evidence Dimension | Ionic association constant (first-step ion pair formation) |
|---|---|
| Target Compound Data | Lower ionic association constant for Ni(ClO₄)₂ compared with Mg(ClO₄)₂ due to stronger solvation shell of Ni²⁺ |
| Comparator Or Baseline | Mg(ClO₄)₂ in acetonitrile (higher association constant) |
| Quantified Difference | Lower ionic association (qualitative ranking established by Lee-Wheaton analysis) |
| Conditions | Acetonitrile solvent, 25–75°C, Lee-Wheaton equation analysis |
Why This Matters
Lower ion pairing in non-aqueous solvents translates to more predictable ionic conductivity behavior, which is critical for researchers designing electrolyte formulations where nickel ion mobility must be maximized without interference from strongly coordinating anions.
- [1] Kalugin, O. N., Agieienko, V. N., Otroshko, N. A., & Moroz, V. V. (2009). Ionic association and solvation in solutions of magnesium and nickel perchlorates in acetonitrile. Russian Journal of Physical Chemistry A, 83(2), 231–237. View Source
